molecular formula C7H9NO4 B057197 Methyl 2,4-dioxopiperidine-3-carboxylate CAS No. 74730-43-1

Methyl 2,4-dioxopiperidine-3-carboxylate

Cat. No. B057197
CAS RN: 74730-43-1
M. Wt: 171.15 g/mol
InChI Key: DSWIHRDJTNMPEF-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxopiperidine-3-carboxylate is a compound of interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of derivatives related to Methyl 2,4-dioxopiperidine-3-carboxylate has been explored in various studies. For instance, Fernández et al. (1992) described the synthesis of methyl 2,6-diaryl-1-methyl-4-oxopiperidine-3,5-dicarboxylates and similar derivatives through ir, 1H and 13C NMR spectroscopy, and X-ray diffraction analysis (Fernández et al., 1992).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the crystal structure of tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, a compound with a similar structure, was determined using X-ray diffraction, revealing intermolecular hydrogen bonds forming a porous three-dimensional network (Wang et al., 2008).

Chemical Reactions and Properties

Methyl 2,4-dioxopiperidine-3-carboxylate and its derivatives exhibit interesting chemical properties, such as keto-enol tautomerism and configurational isomerism, as described in the synthesis and study of related compounds by Fernández et al. (1993) (Fernández et al., 1993).

Physical Properties Analysis

The physical properties of compounds similar to Methyl 2,4-dioxopiperidine-3-carboxylate, such as their crystallization behavior and molecular conformations, have been a subject of study. For instance, the conformation of a novel Piperidine-4-One derivative was analyzed through X-ray diffraction studies, revealing a twisted boat conformation (Lakshminarayana et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are critical in understanding the potential applications of Methyl 2,4-dioxopiperidine-3-carboxylate. The work by Abu-Youssef et al. (2010), exploring the synthesis, crystal structure, and antimicrobial activity of certain complexes, provides insight into the chemical behavior of related compounds (Abu-Youssef et al., 2010).

Scientific Research Applications

  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines
    • Summary of the Application : Methyl 2,4-dioxopiperidine-3-carboxylate is used in the synthesis of functionalized 1,6-naphthyridines, which have a wide range of biological applications, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
    • Methods of Application : The synthesis involves a one-pot condensation of aldehydes with various amines and subsequent reduction to produce the required precursor 2-chloroquinoline-3-carboxaldehyde amines . The intramolecular C–H bond functionalization of the resulted compound is then carried out .
    • Results or Outcomes : The synthesized 1,6-naphthyridines have shown anticancer activity on different cancer cell lines . The anticancer activity has been correlated to 1,6-naphthyridines using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .

properties

IUPAC Name

methyl 2,4-dioxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-12-7(11)5-4(9)2-3-8-6(5)10/h5H,2-3H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWIHRDJTNMPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451207
Record name Methyl 2,4-dioxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dioxopiperidine-3-carboxylate

CAS RN

74730-43-1
Record name Methyl 2,4-dioxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,4-dioxopiperidine-3-carboxylate
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Synthesis routes and methods

Procedure details

A solution of β-alanine ethylester hydrochloride (13.8 g, 90 mmol) in dichloromethane (90 mL) and triethylamine (TEA, 13.8 mL, 99 mmol) was stirred at room temperature for 1 hour. More TEA (13.8 mL, 99 mmol) was added, the solution was cooled to 0° C. under stirring and ethylmalonylchloride (12.6 mL, 99 mmol) was added dropwise. After 1 hour at 0° C., the reaction mixture was stirred 1 hour at room temperature. A 15% aqueous solution of K2CO3 (90 mL) was added and the layers were separated. The organic phase was washed with 10% HCl (90 mL), dried over Na2SO4, filtered and concentrated under reduced pressure. The crude material was chromatographed on flash silica gel (450 g, eluant: ethyl acetate/n-hexane 2:1) to give N-(2-ethoxycarbonyl-ethyl)-malonamic acid ethyl ester as a yellow oil (15 g, 64.9 mmol, 72% yield). Sodium metal (610 mg, 26.6 mmol) was dissolved in dry MeOH (25 mL) at room temperature under stirring and inert atmosphere. After complete dissolution the mixture was stirred 10′ longer, then N-(2-ethoxycarbonyl-ethyl)-malonamic acid ethyl ester (6.15 g, 26.6 mmol) in dry toluene (150 mL) was added dropwise. After addition, the reaction mixture was stirred at 90° C. for 6 hours, cooled to room temperature, water (30 mL) was added and the layers were separated. The organic phase was washed with water (2×10 mL), the combined aqueous phases were acidified with 37% HCl and extracted thoroughly with a mixture of DCM/MeOH (5:1). After drying over Na2SO4 and concentration, 3-methoxycarbonylpiperidin-2,4-dione as a pink solid was obtained (4 g, 88% yield). 3-Methoxycarbonylpiperidin-2,4-dione (4 g, 23.4 mmol) was dissolved in acetonitrile containing 1% of water (250 mL) and refluxed for 4 hours. The reaction mixture was concentrated to give the title compound, as a yellow solid (2.4 g, 90% yield).
Quantity
610 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2,4-dioxopiperidine-3-carboxylate
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Citations

For This Compound
1
Citations
T Goto, A Shiina, T Yoshino, K Mizukami… - Bioorganic & medicinal …, 2013 - Elsevier
5-Carbamoyl-2-phenylpyrimidine derivative 2 has been identified as a phosphodiesterase 4 (PDE4) inhibitor with moderate PDE4B inhibitory activity (IC 50 = 200 nM). Modification of …
Number of citations: 21 www.sciencedirect.com

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